molecular formula C22H26N2O5 B2428085 1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 496011-67-7

1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No. B2428085
M. Wt: 398.459
InChI Key: RGOFOYJMNCQNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the one you're interested in have been extensively synthesized and characterized to explore their chemical properties. For instance, Singh et al. (2014) synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate through aldol condensation, highlighting its potential in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines through nucleophilic attack (Singh et al., 2014).

Photophysical Properties

Research into furan and pyrrole derivatives has also covered their photophysical properties. For example, compounds based on the 1,2,5-triphenylpyrrole core have been designed for the quantitative detection of low levels of carbon dioxide, indicating the potential of similar compounds in environmental monitoring and biological applications (Wang et al., 2015).

Photochromic and Fluorescent Properties

The synthesis of new heterocyclic fulgides and fulgimides from furan derivatives has shown that these compounds exhibit photochromic properties with high stability to photodegradation in solutions. Such characteristics are valuable for developing materials with applications in optical storage and photo-switchable devices (Rybalkin et al., 2014).

Antimicrobial Activities

Further, pyrrole derivatives incorporated with various substituents have been synthesized and evaluated for their antimicrobial activities. For example, Gein et al. (2001) explored the antimicrobial properties of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones, revealing the pharmacological potential of such compounds (Gein et al., 2001).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-13-28-16-9-7-15(8-10-16)20(25)18-19(17-6-5-14-29-17)24(12-11-23(2)3)22(27)21(18)26/h5-10,14,19,25H,4,11-13H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPWAPHSMUXSM-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CO3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one

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